Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
CAS No.: 163456-61-9
Cat. No.: VC20914597
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163456-61-9 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate |
| Standard InChI | InChI=1S/C12H14O3/c1-14-11-5-3-4-8-6-9(7-10(8)11)12(13)15-2/h3-5,9H,6-7H2,1-2H3 |
| Standard InChI Key | FDNXBUIKAOQJAK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1CC(C2)C(=O)OC |
| Canonical SMILES | COC1=CC=CC2=C1CC(C2)C(=O)OC |
Introduction
Chemical Structure and Properties
Structural Features
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate consists of a bicyclic system with a fused indene backbone. The compound contains a benzene ring fused to a five-membered ring, with a methoxy group (-OCH3) positioned at the 4-position of the aromatic ring and a methyl carboxylate (-COOCH3) group at the 2-position of the five-membered ring. This arrangement of functional groups creates an asymmetric molecule with multiple reactive sites. The methoxy group, being electron-donating, increases the electron density in the aromatic ring, potentially affecting the reactivity at different positions. The methyl ester group, meanwhile, serves as a versatile functional handle for further chemical transformations.
The structural backbone of this compound differs from related indene derivatives like methyl indane-2-carboxylate primarily through the presence of the methoxy substituent, which significantly alters its electronic properties and reactivity profile. The five-membered ring contains a stereogenic center at the carbon bearing the carboxylate group, creating potential for stereochemical considerations in reactions and applications of this compound.
Physical and Chemical Properties
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate possesses several key physical and chemical properties that define its behavior in various chemical environments. Table 1 summarizes these properties.
Table 1: Physical and Chemical Properties of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Spectroscopic Properties
The spectroscopic profile of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate provides valuable insights into its structural characteristics. While specific spectroscopic data for this exact compound is limited in available sources, we can infer its spectral features based on structurally similar compounds and fundamental principles of spectroscopy.
In infrared (IR) spectroscopy, the compound would likely exhibit characteristic absorption bands for the ester carbonyl group (C=O stretching) at approximately 1730-1750 cm^-1, C-O stretching vibrations for both the methoxy and methyl ester groups in the range of 1000-1300 cm^-1, aromatic C=C stretching at 1400-1600 cm^-1, and aliphatic C-H stretching between 2800-3000 cm^-1. These assignments can be correlated with spectroscopic data from similar compounds like 1,1-Dimethoxymethyl-4-methoxy-2,3-dihydro-1H-indene .
In proton nuclear magnetic resonance (^1H NMR) spectroscopy, several characteristic signals would be expected:
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Methoxy protons: singlet at approximately 3.8-3.9 ppm
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Methyl ester protons: singlet at approximately 3.7-3.8 ppm
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Aromatic protons: multiple signals in the range of 6.7-7.5 ppm
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Methylene and methine protons in the five-membered ring: multiple signals between 2.5-3.5 ppm
Mass spectrometry would likely reveal a molecular ion peak at m/z 206, corresponding to the molecular weight of the compound, with fragmentation patterns showing the sequential loss of methoxy and methyl carboxylate groups.
Synthesis Methods
Laboratory-Scale Synthesis
The synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate can be accomplished through various synthetic routes, each with advantages and limitations. Several potential pathways can be proposed based on established organic chemistry principles and analogous syntheses of similar compounds.
Esterification Approach
One common method involves the esterification of 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with methanol in the presence of a strong acid catalyst. This approach typically follows these steps:
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Preparation of 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid from appropriate precursors
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Esterification with methanol using a catalytic amount of sulfuric acid or hydrochloric acid
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Refluxing the reaction mixture to drive the equilibrium toward the ester product
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Purification by recrystallization or column chromatography
This method is advantageous for its straightforward nature and relatively mild conditions, though it requires the preparation of the carboxylic acid precursor.
Functionalization of 4-Methoxy-1-Indanone
An alternative synthetic route could utilize 4-Methoxy-1-indanone (CAS: 13336-31-7) as a starting material . This approach might involve:
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Alpha-carboxylation of 4-Methoxy-1-indanone using methods such as treatment with carbon dioxide under basic conditions
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Esterification of the resulting alpha-carboxylated ketone
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Selective reduction of the ketone to the corresponding alcohol
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Dehydration to form the desired indene derivative
This approach leverages the commercial availability of 4-Methoxy-1-indanone and utilizes established transformations in organic synthesis.
Modification of Existing Indene Derivatives
Drawing parallels from the synthesis of other indene derivatives described in the literature , a synthetic route might involve:
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Functionalization of commercially available indene or indane
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Introduction of the methoxy group at the 4-position through appropriate substitution reactions
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Introduction of the carboxylic acid functionality at the 2-position
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Esterification to form the methyl ester
Each of these approaches has merits depending on the availability of starting materials, required reaction conditions, and desired scale of production.
Industrial Production Methods
In industrial settings, the production of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate would likely employ continuous flow reactors for large-scale synthesis. This approach offers several advantages over batch processes:
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Enhanced control of reaction parameters, leading to more consistent product quality
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Higher throughput and production efficiency
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Improved safety for handling potentially hazardous reagents
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Better heat transfer capabilities for exothermic reactions
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Reduced solvent usage and waste generation
Advanced purification techniques such as continuous distillation, crystallization, and chromatography would be employed to ensure the production of high-purity material suitable for various applications, particularly those requiring pharmaceutical-grade compounds.
Green Chemistry Approaches
Recent trends in chemical synthesis emphasize sustainability and environmental considerations. Potential green chemistry approaches for the synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate might include:
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Use of catalytic rather than stoichiometric reagents to reduce waste
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Employment of safer solvents and reaction conditions
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Design for energy efficiency, minimizing energy requirements
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Reduction of waste through atom economy and process optimization
For example, the synthesis of structurally related compounds like 4-METHOXY-N-METHYLBENZAMIDE employs green chemistry principles using water as a solvent and iron(III) chloride as a catalyst . Similar approaches could be applied to the synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, potentially using tert-butylhydroperoxide as an oxidant and tetra-(n-butyl)ammonium iodide as a phase-transfer catalyst in aqueous media.
Chemical Reactions
Oxidation Reactions
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate can undergo various oxidation reactions, particularly at the benzylic positions. The reactivity pattern is influenced by both the indene core structure and the electron-donating methoxy substituent. Based on the reactivity of similar compounds, several oxidation pathways can be anticipated.
The benzylic methylene groups in the five-membered ring are susceptible to oxidation by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of ketones or alcohols at these positions. The methoxy group can stabilize radical intermediates formed during oxidation processes, potentially affecting regioselectivity.
Table 2: Potential Oxidation Reactions of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
| Oxidizing Agent | Expected Products | Reaction Conditions |
|---|---|---|
| KMnO4 | Carboxylic acids from benzylic oxidation | Aqueous, room temperature |
| CrO3 | Ketones at benzylic positions | Acetic acid, room temperature |
| H2O2/Catalyst | Alcohols, hydroperoxides | Varied conditions |
| DDQ | Aromatized products | Benzene, reflux |
| Oxidation of the methoxy group itself is less common but can occur under specific conditions, potentially leading to demethylation or transformation to carbonyl-containing derivatives. |
Hydrolysis and Transesterification
The methyl ester group in Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate readily undergoes hydrolysis and transesterification reactions, providing access to derivatives with modified ester groups or the corresponding carboxylic acid.
Basic hydrolysis (saponification) involves treatment with hydroxide ions (e.g., NaOH or KOH) in aqueous solution, resulting in the formation of the carboxylate salt, which can be protonated to yield 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. This reaction typically proceeds efficiently at room temperature or with mild heating.
Acidic hydrolysis employs aqueous acid (e.g., HCl or H2SO4) under reflux conditions, also yielding the carboxylic acid, though potentially through different mechanistic pathways. Transesterification reactions, involving treatment with different alcohols in the presence of acid or base catalysts, allow for the exchange of the methyl group for other alkyl groups, potentially modifying the physical properties and reactivity of the resulting compounds.
Electrophilic Aromatic Substitution
The methoxy group on the aromatic ring of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate enhances electron density at certain positions, particularly ortho and para to itself, making the ring more susceptible to electrophilic aromatic substitution reactions. This reactivity pattern allows for further functionalization of the aromatic portion of the molecule.
Potential electrophilic aromatic substitution reactions include:
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Nitration using nitric acid and sulfuric acid, introducing nitro groups
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Halogenation using appropriate halogenating agents (Br2, Cl2, with Lewis acids)
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Sulfonation using sulfuric acid
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Friedel-Crafts acylation or alkylation using acyl halides or alkyl halides with Lewis acids
The regioselectivity of these reactions would be influenced by both electronic and steric factors, with the methoxy group directing substitution primarily to positions ortho and para to itself. The fused ring system introduces additional constraints on accessibility, potentially affecting the reaction outcomes.
Applications
Pharmaceutical Applications
Indene derivatives, including methoxy-substituted variants like Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, have demonstrated potential in various pharmaceutical applications. While specific studies on this exact compound may be limited, structurally similar compounds have shown promising biological activities.
Research on indene derivatives has revealed their potential as retinoic acid receptor ligands, suggesting applications in areas related to cell differentiation, growth, and development . The methoxy group can enhance binding to biological targets through hydrogen bonding interactions, potentially improving affinity and selectivity.
Other potential pharmaceutical applications based on the activities of structurally related compounds include:
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Anti-inflammatory agents, potentially modulating inflammatory pathways
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Enzyme inhibitors, particularly for enzymes with hydrophobic binding pockets
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Intermediates in the synthesis of more complex bioactive compounds
The ester functionality provides a convenient handle for modification to improve pharmacokinetic properties or to link the molecule to targeting moieties for enhanced selectivity.
Synthetic Intermediate Applications
One of the most significant applications of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is as a versatile intermediate in organic synthesis. The presence of both methoxy and ester functional groups on the indene skeleton provides multiple reactive sites for further transformations, making it valuable in the synthesis of more complex molecules.
Potential synthetic applications include:
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Functionalization of the aromatic ring to introduce additional substituents
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Modification of the ester group to form amides, acids, or alcohols
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Reactions involving the five-membered ring to form new ring systems
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Use as a building block in the synthesis of natural products or pharmaceutical compounds
The compound's utility in synthesis is enhanced by the orthogonal reactivity of its functional groups, allowing for selective transformations at different sites within the molecule.
Material Science Applications
Indene derivatives have found applications in material science, suggesting potential uses for Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in this field. The rigid bicyclic structure combined with the functional groups makes it interesting for several material applications.
Potential material science applications include:
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Precursor for polymers with unique optical or electronic properties
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Component in liquid crystal materials, where the rigid core and polar substituents contribute to mesophase formation
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Building block for materials with non-linear optical properties, leveraging the electron-donating methoxy group
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Precursor for fluorescent or phosphorescent materials
The methoxy group, in particular, can influence the electronic properties of derived materials, potentially contributing to interesting optical characteristics such as absorption and emission spectra, useful in sensing or display technologies.
Structural Analogs and Comparative Analysis
Comparison with Related Compounds
Several compounds share structural similarities with Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. Comparing these analogs provides valuable insights into structure-property relationships and how structural modifications affect reactivity and potential applications.
Table 3: Comparison of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate with Structural Analogs
Structure-Activity Relationships
Understanding the structure-activity relationships of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate and its analogs is crucial for developing compounds with enhanced properties for specific applications. Several structural features significantly influence the compound's behavior:
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Position of the methoxy group: The 4-position placement affects electron distribution in the aromatic ring, influencing reactivity at various positions and potential interactions with biological targets.
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Nature of the functional group at position 2: The methyl ester group provides distinct reactivity compared to ketones or aldehydes at this position, affecting both chemical transformations and physical properties.
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Substituents on the five-membered ring: Additional groups on this ring can influence conformation, stereochemistry, and reactivity.
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Degree of saturation: The presence of additional double bonds, as in indene versus indane derivatives, significantly alters rigidity and electronic properties.
These structure-activity relationships can guide the design of derivatives with optimized properties for specific applications, whether pharmaceutical, synthetic, or materials-based.
Future Research Directions
Advanced Synthetic Methodology Development
Future research on Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate might focus on developing more efficient and environmentally friendly synthetic routes. Several promising directions include:
Computational Studies and Rational Design
Computational approaches could provide valuable insights into the properties and reactivity of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, guiding experimental work and applications. Potential computational studies include:
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Quantum chemical calculations to predict reactivity patterns and optimize reaction conditions
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Molecular docking studies to assess potential interactions with biological targets
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Molecular dynamics simulations to understand conformational preferences and behavior in different environments
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Structure-based design of derivatives with enhanced properties for specific applications These computational approaches, combined with experimental validation, could accelerate the development of new applications and derivatives with improved properties.
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